![molecular formula C10H8ClN3S B009771 5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine CAS No. 109307-01-9](/img/structure/B9771.png)
5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine is a chemical compound that belongs to the triazine family. It has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes involved in DNA synthesis, which leads to the inhibition of cell proliferation. It has also been found to inhibit the activity of certain viral enzymes, which leads to the inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. It has also been found to inhibit the replication of certain viruses, which leads to the inhibition of viral infection. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine has several advantages and limitations for lab experiments. Its high potency and selectivity make it an ideal compound for studying the mechanism of action of enzymes involved in DNA synthesis and viral replication. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, its potential toxicity can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine. One direction is to study its potential use in the treatment of other diseases, such as multiple sclerosis and Huntington's disease. Another direction is to optimize the synthesis method to increase the yield of the product. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in various fields.
Synthesemethoden
The synthesis of 5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine involves the reaction of 5-chloro-2-phenylaminopyrimidine with methylthiol in the presence of a base. The reaction is carried out in a solvent at a specific temperature and pressure. The yield of the product can be increased by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
109307-01-9 | |
Molekularformel |
C10H8ClN3S |
Molekulargewicht |
237.71 g/mol |
IUPAC-Name |
5-chloro-3-methylsulfanyl-6-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C10H8ClN3S/c1-15-10-12-9(11)8(13-14-10)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
MFZXIHFXFSBIIY-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=C(N=N1)C2=CC=CC=C2)Cl |
Kanonische SMILES |
CSC1=NC(=C(N=N1)C2=CC=CC=C2)Cl |
Synonyme |
5-CHLORO-3-(METHYLTHIO)-6-PHENYL-1,2,4-TRIAZINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.